This compound can be synthesized from precursor materials such as 2-bromo-6-fluoro-3-methoxyphenylboronic acid, typically through a Suzuki coupling reaction with an appropriate oxazole precursor. The classification of this compound falls under heterocyclic compounds, specifically oxazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
The synthesis of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole generally involves the following steps:
For industrial applications, this synthesis can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity.
The molecular structure of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole consists of an oxazole ring bonded to a substituted phenyl group. The presence of bromine at the 2-position, fluorine at the 6-position, and a methoxy group at the 3-position significantly influences its electronic properties.
Key structural data include:
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole primarily involves its interaction with specific biological targets, such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity and selectivity towards these targets, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial or anticancer activities .
The physical properties of 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole include:
Chemical properties include:
5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole has several significant applications:
Oxazole rings—five-membered heterocycles containing nitrogen and oxygen atoms—represent privileged scaffolds in modern drug discovery due to their versatile pharmacological profiles and favorable physicochemical properties. Over 20 FDA-approved drugs incorporate oxazole or its isomer isoxazole, including transthyretin stabilizer Tafamidis and anti-inflammatory agent Oxaprozin [1] [5]. The oxazole ring’s significance stems from three key attributes:
Table 1: FDA-Approved Oxazole/Isoxazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target |
---|---|---|
Tafamidis | Transthyretin Amyloidosis | Transthyretin Stabilizer |
Oxaprozin | NSAID | COX-1/COX-2 Inhibition |
Linezolid | Antibiotic (MRSA) | Bacterial 50S Ribosomal Subunit |
Raltegravir | Antiviral (HIV) | HIV Integrase Inhibitor |
These attributes underpin oxazole’s utility across diverse therapeutic areas, including oncology, where oxazole derivatives inhibit tyrosine kinases (e.g., c-Kit) and MDM2-p53 interactions [3], and dermatology, where 2-phenylbenzoxazoles serve as potent tyrosinase inhibitors [9].
Halogenation of aryloxazoles introduces strategic advantages for molecular optimization. The compound 5-(2-bromo-6-fluoro-3-methoxyphenyl)oxazole (CAS: 2364585-09-9; MW: 272.07 g/mol; Formula: C₁₀H₇BrFNO₂) exemplifies this approach [6] [7]. Its structure integrates three critical elements:
Table 2: Structural Features of 5-(2-Bromo-6-fluoro-3-methoxyphenyl)oxazole
Structural Element | Role in Bioactivity | Physicochemical Contribution |
---|---|---|
Bromine (Ortho) | Steric bulk for target occupancy | Increases logP (hydrophobicity) |
Fluorine (Meta) | Electronic modulation of aryl ring | Enhances metabolic stability & membrane permeability |
Methoxy (Para) | Hydrogen-bond acceptor | Balances solubility & target affinity |
Oxazole Core | Rigid planar linker | Enforces optimal pharmacophore orientation |
Rational design strategies for such compounds leverage:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8